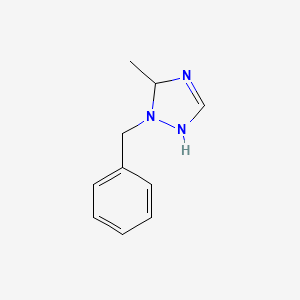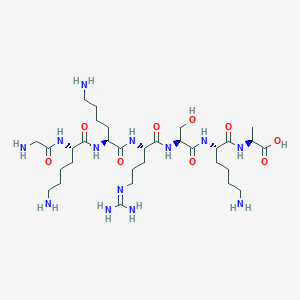
L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this compound contributes to its distinct properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-Alanine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (glycyl-L-lysyl) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize batch or continuous flow reactors to optimize reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation or reduce disulfide bonds between cysteine residues.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides are used for functional group substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Aplicaciones Científicas De Investigación
L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The compound is utilized in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The compound can be used in the development of biomaterials, such as hydrogels and nanomaterials, for various applications.
Mecanismo De Acción
The mechanism of action of L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- depends on its specific application. In general, the peptide interacts with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate signaling pathways, enzyme activity, or cellular functions. For example, the peptide may bind to a receptor on the cell surface, triggering a cascade of intracellular events that lead to a specific biological response.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
L-Tyrosyl-L-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine: A complex peptide with applications in cell culture and biotechnology.
Uniqueness
L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct properties and functions
Propiedades
Número CAS |
205385-38-2 |
|---|---|
Fórmula molecular |
C32H63N13O9 |
Peso molecular |
773.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H63N13O9/c1-19(31(53)54)40-26(48)21(10-3-6-14-34)44-30(52)24(18-46)45-29(51)23(12-8-16-39-32(37)38)43-28(50)22(11-4-7-15-35)42-27(49)20(9-2-5-13-33)41-25(47)17-36/h19-24,46H,2-18,33-36H2,1H3,(H,40,48)(H,41,47)(H,42,49)(H,43,50)(H,44,52)(H,45,51)(H,53,54)(H4,37,38,39)/t19-,20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
KWXMIEUTLDCPIE-BTNSXGMBSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


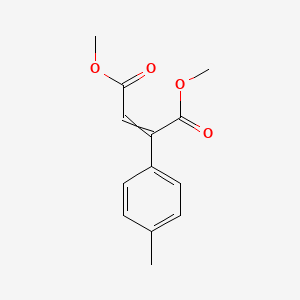

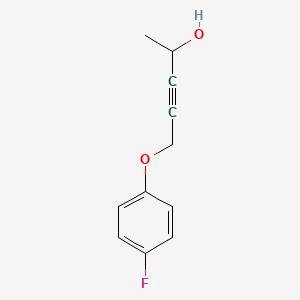
![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)

![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
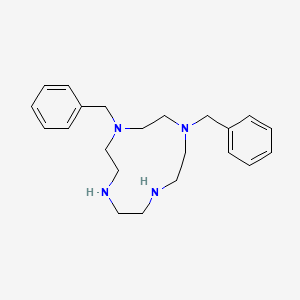
![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)

![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)

